![molecular formula C34H31IN2S2 B14629090 (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)
(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide is a complex organic molecule. It features a unique structure with multiple benzothiazole rings and a cyclohexene core, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole rings, followed by the formation of the cyclohexene core. Key steps include:
Formation of Benzothiazole Rings: This involves the condensation of ortho-aminothiophenol with aldehydes.
Cyclohexene Core Formation: The cyclohexene core is synthesized through a series of aldol condensations and cyclization reactions.
Final Assembly: The final step involves the coupling of the benzothiazole rings with the cyclohexene core under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole rings to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzothiazoles.
Scientific Research Applications
The compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-1-ethyl-2-[[(3Z)-3-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide
- (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;chloride
Uniqueness
The unique structure of the compound, particularly the presence of multiple benzothiazole rings and the cyclohexene core, distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C34H31IN2S2 |
|---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide |
InChI |
InChI=1S/C34H31N2S2.HI/c1-3-35-31(37-29-18-16-25-12-5-7-14-27(25)33(29)35)21-23-10-9-11-24(20-23)22-32-36(4-2)34-28-15-8-6-13-26(28)17-19-30(34)38-32;/h5-8,12-22H,3-4,9-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NBZHHJVZVPUXKV-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C/C2=C/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)/CCC2)/SC6=C1C7=CC=CC=C7C=C6.[I-] |
Canonical SMILES |
CCN1C(=CC2=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)CCC2)SC6=C1C7=CC=CC=C7C=C6.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


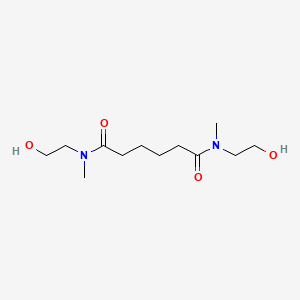
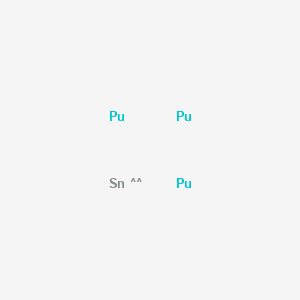
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)


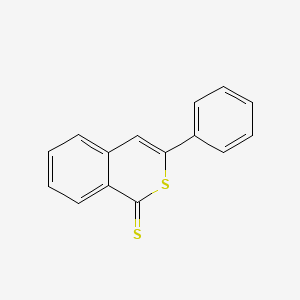
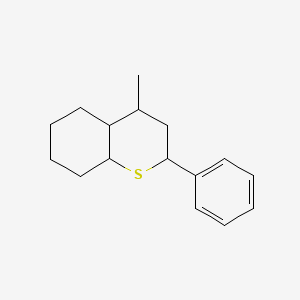
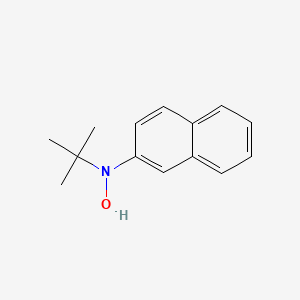

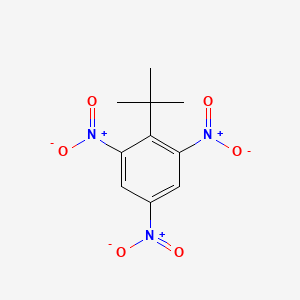
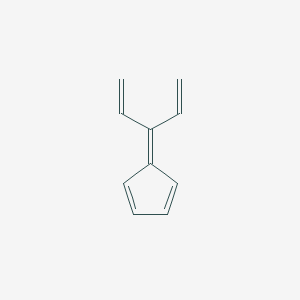
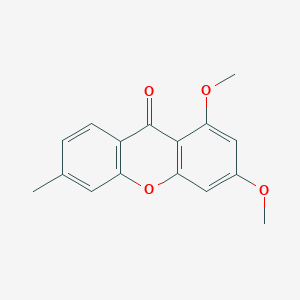

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
